molecular formula C25H18O4 B11603797 3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B11603797
M. Wt: 382.4 g/mol
InChI Key: JMPUVZYOGOKRSI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with methoxyphenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal in the presence of a base such as triethylamine. This reaction proceeds through a cascade mechanism, forming the desired furochromone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, making it a potential candidate for skin-whitening products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its furochromone structure, which imparts distinct chemical and biological properties

properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O4/c1-15-24-21(22(14-28-24)17-8-10-18(27-2)11-9-17)12-20-19(13-23(26)29-25(15)20)16-6-4-3-5-7-16/h3-14H,1-2H3

InChI Key

JMPUVZYOGOKRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)OC)C(=CC(=O)O2)C5=CC=CC=C5

Origin of Product

United States

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